2-Bromo-1-phenylnaphthalene
Overview
Description
2-Bromo-1-phenylnaphthalene is an organic compound with the molecular formula C16H11Br It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a phenyl group is attached at the first position
Preparation Methods
The synthesis of 2-Bromo-1-phenylnaphthalene typically involves the bromination of 1-phenylnaphthalene. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-1-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form naphthalenes with different substituents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-1-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds.
Mechanism of Action
The mechanism by which 2-Bromo-1-phenylnaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. Its bromine atom makes it a good leaving group, facilitating substitution and coupling reactions. The phenyl and naphthalene rings provide stability and reactivity, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
2-Bromo-1-phenylnaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1-Bromo-2-phenylnaphthalene
- 2-Bromo-1-naphthol
- 2-Bromo-1-naphthaldehyde
These compounds share similar structural features but differ in their reactivity and applications. For instance, 1-Bromo-2-phenylnaphthalene has the bromine atom and phenyl group in different positions, leading to variations in its chemical behavior and uses .
Properties
IUPAC Name |
2-bromo-1-phenylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNFELJFKOTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407233 | |
Record name | 2-bromo-1-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93989-32-3 | |
Record name | 2-bromo-1-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-1-PHENYLNAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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